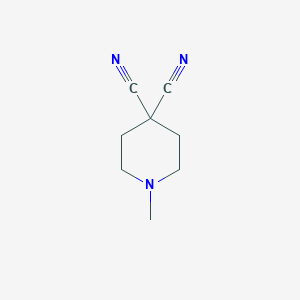

1-Methylpiperidine-4,4-dicarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

111511-94-5 |

|---|---|

Molecular Formula |

C8H11N3 |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

1-methylpiperidine-4,4-dicarbonitrile |

InChI |

InChI=1S/C8H11N3/c1-11-4-2-8(6-9,7-10)3-5-11/h2-5H2,1H3 |

InChI Key |

WVMUQALROVXUFE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)(C#N)C#N |

Origin of Product |

United States |

Contextualization Within Nitrogen Containing Heterocyclic Systems

Nitrogen-containing heterocyclic compounds are a cornerstone of organic and medicinal chemistry. nih.gov The piperidine (B6355638) ring, a six-membered heterocycle with one nitrogen atom, is a particularly prevalent structural motif found in a vast number of natural products, pharmaceuticals, and agrochemicals. nih.govnih.gov This prevalence is due in part to the piperidine scaffold's ability to impart favorable physicochemical properties to a molecule, such as aqueous solubility and the ability to engage in specific binding interactions with biological targets. The derivatives of piperidine are present in more than twenty classes of pharmaceuticals and a wide range of alkaloids. nih.gov The introduction of substituents onto the piperidine ring allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile.

Historical Development of Dinitrile Substituted Piperidine Chemistry

The synthesis of dinitrile-substituted piperidines is intrinsically linked to the broader history of cyanation reactions in organic chemistry. The introduction of the cyano (-CN) group into organic molecules has been a fundamental transformation for over a century, with early methods often relying on highly toxic reagents like hydrogen cyanide. prepchem.com Over time, safer and more efficient methods have been developed, including the use of metal cyanides and transition metal catalysis. prepchem.com

The direct synthesis of 1-Methylpiperidine-4,4-dicarbonitrile can be achieved through the reaction of bis(chloroethyl)methylamine with malononitrile (B47326) in the presence of a base such as potassium carbonate. prepchem.com This reaction builds the piperidine (B6355638) ring while simultaneously introducing the dinitrile functionality at the 4-position. Another conceptual approach involves the conversion of a pre-formed piperidine ring. For instance, the synthesis of the analogous compound 1-methyl-4-phenylpiperidine-4-carbonitrile is achieved by reacting bis(β-chloroethyl)methylamine hydrochloride with benzyl (B1604629) cyanide in the presence of sodium amide. chemicalbook.com These synthetic strategies are built upon the foundational principles of nucleophilic substitution and condensation reactions that have been developed and refined over many decades of organic synthesis research.

Reactivity and Mechanistic Investigations of 1 Methylpiperidine 4,4 Dicarbonitrile

Elucidating Reaction Pathways

Isotopic labeling is a powerful technique utilized in chemistry to trace the pathway of atoms or fragments of a molecule through a chemical reaction. researchgate.net By replacing a specific atom with its heavier, stable isotope, researchers can monitor the transformation of the labeled portion of the molecule, providing direct evidence for proposed reaction mechanisms. researchgate.net While specific isotopic labeling studies conducted directly on 1-methylpiperidine-4,4-dicarbonitrile are not extensively detailed in publicly available literature, the principles of this methodology can be applied to hypothesize how its reaction mechanisms could be confirmed.

The core principle of isotopic labeling involves the synthesis of a starting material where one or more atoms are replaced by their isotopes, such as Deuterium (B1214612) (²H or D) in place of protium (B1232500) (¹H), Carbon-13 (¹³C) in place of Carbon-12 (¹²C), or Nitrogen-15 (¹⁵N) in place of Nitrogen-14 (¹⁴N). clearsynth.comnih.gov The reaction is then carried out using this isotopically labeled reactant. The position of the isotopic label in the product molecules is then determined using analytical techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. scripps.edu The location of the label in the products provides crucial insights into bond-breaking and bond-forming steps, the movement of atoms, and the nature of intermediate species. researchgate.net

Hypothetical Application to this compound

To illustrate this, consider a hypothetical hydrolysis reaction of this compound to form 1-methylpiperidine-4-carboxamide-4-carboxylic acid. A proposed mechanism might involve the initial attack of a water molecule on one of the nitrile carbons.

To verify this, one could perform the reaction in heavy water (D₂O) instead of normal water (H₂O). If the mechanism involves the direct attack of water, the resulting amide and carboxylic acid groups in the product would incorporate deuterium atoms from the solvent.

Another approach could involve synthesizing this compound with one of the nitrile carbon atoms labeled with ¹³C. Following the hydrolysis reaction, the position of the ¹³C label in the product would confirm which of the nitrile groups was converted to the amide and which to the carboxylic acid, or if the process is random.

Illustrative Data from a Hypothetical Deuterium Labeling Experiment

The following table presents hypothetical data from a mass spectrometry analysis of the product, 1-methylpiperidine-4-carboxamide-4-carboxylic acid, formed from the hydrolysis of this compound in D₂O. The expected mass-to-charge ratio (m/z) for the unlabeled product would be different from the product formed in the presence of deuterium, which would show an increase in mass corresponding to the number of incorporated deuterium atoms.

| Analyte | Expected m/z (Unlabeled) | Observed m/z (in D₂O) | Deuterium Atoms Incorporated | Mechanistic Implication |

| 1-methylpiperidine-4-carboxamide-4-carboxylic acid | 186.10 | 189.12 | 3 | The incorporation of three deuterium atoms is consistent with the hydrolysis of both nitrile groups by D₂O, with two deuteriums in the amide group (-COND₂) and one in the carboxylic acid group (-COOD). This supports a mechanism where the solvent is the direct source of these atoms. |

By tracking the isotopic labels from reactant to product, researchers can definitively confirm or refute proposed mechanistic pathways, providing a deeper understanding of the chemical reactivity of compounds like this compound.

Utility in the Construction of Complex Nitrogen-Containing Heterocycles

The piperidine (B6355638) ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. thieme-connect.com The 4,4-dicarbonitrile substitution pattern provides a unique anchor point for the elaboration of more complex heterocyclic systems, enabling the synthesis of novel molecular architectures.

Precursor to Spirocyclic Systems at the 4-Position

The quaternary carbon at the 4-position of this compound makes it an ideal precursor for the synthesis of spiropiperidines. nih.gov Spirocycles, where two rings share a single atom, are of significant interest in drug discovery due to their inherent three-dimensionality and novel chemical space they occupy. rsc.org

The dinitrile group can be chemically transformed to initiate the formation of a second ring fused at the C4 position. For instance, the nitrile groups can be hydrolyzed to carboxylic acids and then engaged in cyclization reactions to form spiro-lactones, or reduced to amines which can then form spiro-heterocycles. nih.govmdpi.com This strategy allows for the creation of diverse spirocyclic systems, such as spiro-isoquinolines and spiro-oxindoles, which are scaffolds for compounds with a wide array of biological activities. nih.govwhiterose.ac.uk

The synthesis of Fluspirilene, a spirocyclic antipsychotic drug, exemplifies the importance of a piperidine core in constructing such molecules. mdpi.com Although not starting from the dicarbonitrile, its synthesis highlights the utility of a 4-substituted piperidine in creating the key spiro junction. mdpi.com

Synthesis of Fused and Bridged Piperidine-Based Scaffolds

Beyond spirocycles, this compound can be a starting point for fused and bridged piperidine scaffolds. These structures offer conformational rigidity and precise spatial orientation of substituents, which are desirable traits in drug design. nih.gov

One potential pathway involves an intramolecular Thorpe-Ziegler reaction. wikipedia.orgbuchler-gmbh.com In this reaction, a dinitrile is treated with a strong base, causing one nitrile group to attack the other, leading to the formation of a new ring fused to the original piperidine. The resulting enamine can then be hydrolyzed to yield a cyclic ketone. wikipedia.org This methodology provides a powerful route to bicyclic systems where the new ring is built across the C3 and C5 positions, originating from the C4 dinitrile functionality.

The table below illustrates a generalized Thorpe-Ziegler cyclization concept applicable to dinitrile compounds.

| Reactant | Key Reagent | Intermediate | Product Type |

| Dinitrile Compound | Strong Base (e.g., Sodium Amide) | Cyclic β-enaminonitrile | Cyclic Ketone (after hydrolysis) |

This table demonstrates the general transformation in a Thorpe-Ziegler reaction, a potential pathway for creating fused systems from dinitrile precursors.

Role in the Elaboration of Polyfunctionalized Organic Molecules

The dinitrile functionality is not just a handle for cyclization but also a source of versatile chemical reactivity, allowing for the introduction of various other functional groups.

Development of Molecules with Controlled Three-Dimensionality

The move away from flat, two-dimensional molecules towards more three-dimensional structures is a major trend in modern drug discovery. thieme-connect.com 3D molecules often exhibit improved selectivity and better pharmacokinetic properties. The piperidine ring in this compound inherently adopts a non-planar chair conformation. acs.org The rigid, tetrahedral geometry of the C4 spiro-center further enhances this three-dimensionality. By using this building block, chemists can ensure that subsequent modifications lead to molecules with well-defined spatial arrangements, which is crucial for precise interaction with biological targets like enzymes and receptors. thieme-connect.comnih.gov

Derivatization Strategies for Enhancing Molecular Diversity and Complexity

The twin nitrile groups are points of divergence for creating a library of analogs from a common intermediate. The unique reactivity of the nitrile functional group allows for its transformation into a wide variety of other functionalities. nih.gov

Key derivatization strategies include:

Hydrolysis: The nitrile groups can be partially hydrolyzed to amides or fully hydrolyzed to carboxylic acids. researchgate.net This introduces hydrogen bond donors and acceptors, significantly altering the molecule's polarity and biological activity.

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride can convert the nitrile groups into primary amines (aminomethyl groups). These amines are key functional groups for introducing further substituents or for forming amides, sulfonamides, or ureas.

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions, for example with azides to form tetrazoles. nih.gov Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry.

Addition of Nucleophiles: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile carbon to form ketones after hydrolysis, providing another avenue for extending the molecular framework.

The following table summarizes some of the primary transformations of the nitrile groups for synthetic diversification.

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Full Hydrolysis | H₃O⁺, heat | Carboxylic Acid (-COOH) |

| Partial Hydrolysis | H₂O₂, base | Amide (-CONH₂) |

| Reduction | H₂, Catalyst (e.g., Raney Ni) or LiAlH₄ | Primary Amine (-CH₂NH₂) |

| Cycloaddition | Sodium Azide (NaN₃) | Tetrazole |

| Grignard Reaction | 1. RMgX; 2. H₃O⁺ | Ketone (-C(=O)R) |

This interactive table outlines key chemical transformations that can be applied to the nitrile functionalities of this compound to generate molecular diversity.

Cascade and Domino Reactions Incorporating the this compound Unit

Cascade and domino reactions, which involve multiple bond-forming events in a single synthetic operation, represent a highly efficient strategy for the rapid construction of complex molecules. The gem-dinitrile functionality of this compound makes it an ideal candidate for initiating such reaction sequences.

A significant application of this building block is in the three-component synthesis of spiro-oxindole pyrazolines. In a notable one-pot reaction, this compound reacts with isatin (B1672199) and hydrazine (B178648) hydrate (B1144303) to afford novel spiro-heterocyclic systems. This transformation proceeds through a cascade of reactions, likely initiated by the Knoevenagel condensation of isatin with the active methylene (B1212753) group of the dicarbonitrile, followed by the addition of hydrazine and subsequent cyclization to form the pyrazoline ring fused to the oxindole (B195798) core in a spirocyclic fashion. This methodology provides a straightforward and atom-economical route to structurally complex and potentially biologically active molecules.

The following table summarizes a representative example of this cascade reaction:

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |

| This compound | Isatin | Hydrazine Hydrate | Spiro[piperidine-4,3'-pyrazoline]-fused oxindole | Three-component cascade reaction |

Orthogonal Functionalization and Chemo-selective Transformations

The presence of two nitrile groups on a quaternary center in this compound presents unique opportunities and challenges for selective functionalization. Orthogonal functionalization, the selective modification of one functional group in the presence of others, is a key strategy in the synthesis of complex molecules.

The dinitrile moiety of this compound can undergo chemo-selective transformations. For instance, the selective hydrolysis of one nitrile group to a carboxylic acid or an amide, while leaving the other intact, would generate a valuable intermediate with differentiated reactivity. byjus.com This could be achieved by employing sterically hindered reagents or by utilizing enzymatic methods that can distinguish between the two nitrile groups. nih.gov Such a transformation would create a handle for further diversification, allowing for the introduction of a wide array of functional groups through standard amide or carboxylic acid coupling chemistries.

Furthermore, the reduction of the nitrile groups to primary amines offers another avenue for functionalization. Chemo-selective reduction of one nitrile group would yield a mono-amino derivative, a versatile intermediate for the synthesis of various nitrogen-containing heterocycles and other functional molecules.

| Transformation | Reagents/Conditions | Potential Product |

| Selective Mono-hydrolysis | Controlled acid/base or enzymatic hydrolysis | 4-Carbamoyl-1-methylpiperidine-4-carbonitrile |

| Selective Mono-reduction | Chemo-selective reducing agents | 4-(Aminomethyl)-1-methylpiperidine-4-carbonitrile |

Contributions to Chemical Library Synthesis for Research Purposes

The efficient and modular nature of reactions involving this compound makes it a valuable scaffold for the generation of chemical libraries for drug discovery and other research purposes. Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological space. cam.ac.uknih.govfrontiersin.orgrsc.orgmdpi.com

The multicomponent reactions described in section 4.3.1 are particularly well-suited for library synthesis. By varying the substituents on the isatin ring and utilizing different hydrazine derivatives, a large number of distinct spiro-oxindole pyrazoline analogues can be rapidly synthesized. This parallel synthesis approach allows for the systematic exploration of the structure-activity relationships (SAR) of this class of compounds. The resulting libraries can then be screened against various biological targets to identify potential lead compounds for drug development.

The potential for orthogonal functionalization further enhances the utility of this compound in library synthesis. The selective modification of one of the nitrile groups allows for the introduction of a second point of diversity, significantly expanding the chemical space that can be explored from a single scaffold.

Integration with Green Chemistry Principles in Synthetic Applications

The application of this compound in synthesis can be aligned with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.netmdpi.comresearchgate.netmdpi-res.com

Multicomponent reactions, such as the one described for the synthesis of spiro-oxindole pyrazolines, are inherently green as they increase atom economy by incorporating multiple reactant molecules into the final product with minimal byproducts. uevora.pt Furthermore, these reactions can often be performed under solvent-free conditions or in environmentally benign solvents like water or ethanol, reducing the reliance on volatile organic compounds.

The use of alternative energy sources, such as microwave irradiation or ultrasound, can further enhance the green credentials of syntheses involving this compound. orientjchem.orgmdpi.comnih.govnih.govat.uamdpi.commdpi.comnih.govnih.govmdpi.com These techniques can lead to significantly reduced reaction times, lower energy consumption, and often improved product yields compared to conventional heating methods. For example, the three-component synthesis of spiro-heterocycles could potentially be accelerated and made more efficient through microwave-assisted or ultrasound-assisted protocols.

| Green Chemistry Principle | Application in Syntheses with this compound |

| Atom Economy | High atom economy in multicomponent reactions. |

| Safer Solvents and Auxiliaries | Potential for solvent-free reactions or use of green solvents (e.g., water, ethanol). |

| Design for Energy Efficiency | Use of microwave irradiation or ultrasound to reduce reaction times and energy consumption. |

| Catalysis | Employment of catalytic amounts of reagents in cascade reactions. |

Conformational Analysis and Energetics of the Piperidine Ring

No published studies were found that specifically detail the conformational analysis, ring puckering, substituent effects, interconversion pathways, or energy barriers for this compound.

Specific data on the puckering parameters of the piperidine ring in this compound and the stereoelectronic effects of the N-methyl and geminal dinitrile groups are not available in the literature.

There is no available research detailing the energy barriers for chair-to-chair interconversion or other conformational pathways for this specific molecule.

Electronic Structure and Bonding Analysis

No dedicated electronic structure analyses for this compound have been published.

While Density Functional Theory (DFT) and ab initio methods are commonly used to study piperidine derivatives researchgate.netmdpi.comresearchgate.net, the results of such calculations for this compound have not been reported.

A specific analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap for this compound is not available in the scientific literature.

There are no published studies detailing the charge distribution or molecular electrostatic potential (MEP) surfaces for this compound.

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling serves as a virtual laboratory to explore the chemical reactivity and potential transformation pathways of molecules. Using quantum mechanical methods like Density Functional Theory (DFT), it is possible to map out the potential energy surface of a reaction, identifying the most energetically favorable routes from reactants to products.

The prediction of reaction pathways involves calculating the energy of the molecule as its geometry changes during a chemical transformation. By mapping the potential energy surface, computational chemists can identify stable intermediates and transition states, which allows for the complete charting of a reaction mechanism. For this compound, theoretical models can predict the outcomes of various potential reactions, such as the hydrolysis of the nitrile groups, N-alkylation, or ring-opening reactions.

These models can also predict selectivity—distinguishing between different possible outcomes, such as regio-, chemo-, and stereoselectivity. For instance, if the molecule were to react with a nucleophile, calculations could determine whether the attack is more likely to occur at the carbon of the nitrile groups or at a carbon atom on the piperidine ring. The relative energies of the transition states leading to different products would determine the kinetic product, while the relative energies of the final products would indicate the thermodynamic product. The biological properties of piperidine derivatives are known to be highly dependent on the type and location of substituents on the heterocyclic ring, making predictive modeling crucial. researchgate.net

A key aspect of modeling reaction mechanisms is the identification of the transition state (TS)—the highest energy point along the lowest energy path of a reaction. The structure of the transition state provides critical information about the geometry of the molecular arrangement during the bond-breaking and bond-forming processes. Sophisticated algorithms are used to locate these "saddle points" on the potential energy surface.

Once the transition state and the initial reactants are optimized, the activation energy (Ea) can be calculated as the energy difference between them. This energy barrier is the minimum energy required for the reaction to occur and is a primary determinant of the reaction rate. According to transition state theory, a higher activation energy corresponds to a slower reaction. For a hypothetical reaction involving this compound, computational methods could provide quantitative data on these barriers, allowing for a comparison of the feasibility of different pathways.

Below is an illustrative table showing the kind of data that would be generated from a computational study comparing two hypothetical reaction pathways for a generic dinitrile-substituted piperidine.

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| Pathway A: Nitrile Hydrolysis | -450.2 | -425.8 | 24.4 |

| Pathway B: Ring Conformation Change | -450.2 | -442.1 | 8.1 |

| Note: These values are hypothetical and for illustrative purposes only. |

Reactions are typically carried out in a solvent, which can have a profound impact on molecular structure and reactivity. Computational models can account for these solvent effects using two primary approaches:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This method is computationally efficient and often provides a good approximation of how a solvent can stabilize charges and influence the energies of reactants, products, and transition states.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is more computationally intensive but can capture specific interactions like hydrogen bonding between the solute and the solvent, which can be critical for accurately modeling reaction mechanisms.

For this compound, the polarity of the two nitrile groups and the basicity of the tertiary nitrogen atom mean that its reactivity would be highly sensitive to the solvent environment. Polar protic solvents, for example, could stabilize charged intermediates through hydrogen bonding, potentially favoring reaction pathways that are disfavored in nonpolar solvents.

Structure-Reactivity Relationships in Dinitrile-Substituted Piperidine Systems

Structure-reactivity relationships aim to connect a molecule's structural or electronic features with its chemical reactivity. By systematically studying a series of related compounds, general trends can be established that allow for the prediction of the behavior of new molecules.

The outcome of a chemical reaction is often governed by a combination of electronic and steric factors. researchgate.netresearchgate.net Computational chemistry allows for the precise calculation of various parameters that quantify these effects.

Electronic Parameters: These describe the electron distribution within a molecule. Key parameters include atomic charges (e.g., from Mulliken, NBO, or Hirshfeld analysis), dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). For dinitrile-substituted piperidines, the strong electron-withdrawing nature of the two cyano groups would significantly lower the energy of the LUMO and influence the charge distribution on the piperidine ring, impacting its susceptibility to nucleophilic or electrophilic attack.

Steric Parameters: These relate to the size and shape of the molecule and its substituents, which can hinder the approach of a reactant. oup.comrug.nl Parameters such as van der Waals volume, surface area, and specific conformational descriptors (e.g., dihedral angles) can be calculated. The chair conformation of the piperidine ring and the orientation of the methyl group in this compound would create a specific steric environment around the reactive sites.

By performing calculations on a series of related dinitrile-substituted piperidines and correlating these computed parameters with experimentally observed reaction rates or selectivities, a predictive model can be developed. soton.ac.uk

Quantitative Structure-Reactivity Relationship (QSRR) is a powerful methodology that formalizes the connection between molecular structure and reactivity by creating a mathematical equation. science.govbg.ac.rs This approach is widely used to predict the properties and activities of new compounds without the need for synthesis and testing. researchgate.netresearchgate.net

The typical workflow for a QSRR study involves:

Data Set Generation: A series of structurally related dinitrile-substituted piperidines with known experimental reactivity data (e.g., reaction rate constants) is assembled.

Descriptor Calculation: A large number of numerical descriptors representing the topology, geometry, and electronic structure of each molecule are calculated.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that finds the best correlation between a subset of the descriptors and the observed reactivity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

A successful QSRR model can provide valuable insights into the key molecular features that control reactivity. For instance, a model for dinitrile-substituted piperidines might reveal that reactivity is positively correlated with the LUMO energy and negatively correlated with the steric bulk around the nitrogen atom.

The following table illustrates the type of data used to construct a QSRR model.

| Compound (R-Piperidine-4,4-dicarbonitrile) | Log(k) (Observed Reactivity) | LUMO Energy (eV) | Dipole Moment (Debye) | Molecular Volume (ų) |

| R = Methyl | -3.5 | -0.25 | 3.1 | 150.2 |

| R = Ethyl | -3.8 | -0.28 | 3.3 | 165.7 |

| R = Propyl | -4.1 | -0.29 | 3.4 | 181.1 |

| R = H | -2.9 | -0.19 | 2.8 | 135.9 |

| Note: These values are hypothetical and for illustrative purposes only to demonstrate the QSRR concept. |

Advanced Spectroscopic Property Prediction (Theoretical Aspects)

In the absence of dedicated studies, a general understanding of the expected spectroscopic properties can be inferred from the molecule's structure. The piperidine ring, the methyl group attached to the nitrogen, and the two nitrile groups at the 4-position all contribute distinct features to its theoretical spectra.

Theoretical NMR Spectroscopy: Computational models can predict the ¹H and ¹³C NMR chemical shifts.

¹H NMR: Protons on the piperidine ring would have their chemical shifts influenced by their axial or equatorial positions and their proximity to the electron-withdrawing nitrile groups. The N-methyl group protons would likely appear as a singlet in a distinct region of the spectrum.

¹³C NMR: The carbon atoms of the nitrile groups would be expected at the downfield end of the spectrum. The quaternary carbon at the 4-position would have a unique chemical shift, and the other carbons of the piperidine ring and the N-methyl group would have predictable shifts based on their chemical environment.

Theoretical IR Spectroscopy: The vibrational frequencies in the IR spectrum can also be calculated. Key predicted absorptions would include:

C≡N stretch: A strong, sharp absorption band characteristic of the nitrile functional group.

C-H stretch: Multiple bands corresponding to the stretching vibrations of the C-H bonds in the piperidine ring and the methyl group.

C-N stretch: Vibrations associated with the carbon-nitrogen bonds of the piperidine ring.

Theoretical UV-Vis Spectroscopy: Predictions of the electronic absorption spectrum using methods like TD-DFT would likely show absorptions in the ultraviolet region. The nitrile groups contain π electrons and could contribute to electronic transitions, although they are not strong chromophores. The primary absorptions would likely be due to n→σ* and π→π* transitions.

Without published research, detailed data tables of predicted spectroscopic values cannot be generated. The application of these advanced computational methods to this compound represents an area for future research that could provide valuable insights into its molecular and electronic structure.

Current Research Landscape and Emerging Trends in 4,4 Dicarbonitrile Piperidine Chemistry

Current research involving piperidine (B6355638) scaffolds is vibrant, with a continuous focus on developing new synthetic methodologies and discovering novel bioactive molecules. nih.govnih.gov While specific research on 1-Methylpiperidine-4,4-dicarbonitrile is not extensively documented in readily available literature, the chemistry of related 4,4-disubstituted piperidines is an active area of investigation.

One emerging trend is the use of substituted piperidones as synthons for the creation of spiro-heterocycles . researchgate.net These are compounds where two rings share a single atom. The 4-position of the piperidine ring is a common site for the formation of the spirocyclic junction. The gem-dinitrile functionality of this compound makes it an excellent candidate for the synthesis of novel spiro compounds. For example, the nitrile groups could potentially participate in cyclization reactions with difunctional reagents to form new heterocyclic rings fused at the 4-position of the piperidine. The synthesis of various spiro-heterocycles, such as spiro-pyrimidinones, pyrazolidinones, and isoxazolidinones, has been reported from related 4-cyano-4-ethoxycarbonyl-piperidines. semanticscholar.org

Scope and Objectives of Academic Research Focused on 1 Methylpiperidine 4,4 Dicarbonitrile

Retrosynthetic Analysis of the this compound Core Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. The core structure of this compound can be disconnected in several strategic ways to reveal potential synthetic pathways.

A primary disconnection strategy involves breaking the carbon-carbon bonds of the geminal dinitrile group. This leads back to a key precursor, 1-methyl-4-piperidone (B142233). The introduction of the two nitrile groups can be envisioned through a double cyanation reaction. This approach highlights the importance of methods for the gem-dinitrilation of ketones.

Another retrosynthetic approach focuses on the formation of the piperidine ring itself. Disconnecting the C-N bonds of the heterocycle suggests a cyclization strategy. A plausible precursor for such a cyclization would be a linear molecule containing the N-methyl group and two cyanoethyl arms, such as bis(2-cyanoethyl)methylamine. This pathway underscores the significance of cyclization reactions of appropriately substituted acyclic precursors.

Finally, a multi-component reaction (MCR) strategy can be considered. This involves the simultaneous combination of three or more simple starting materials in a one-pot reaction to construct the target molecule. Retrosynthetically, this would involve breaking down the this compound into components like methylamine (B109427), a source of the C4 carbon with two nitrile groups (e.g., malononitrile), and a bifunctional electrophile that can form the piperidine ring.

These retrosynthetic disconnections provide a logical framework for exploring both classical and modern synthetic methodologies for accessing the this compound core structure.

Classical and Established Synthetic Routes

Several classical and well-established synthetic methods have been employed for the synthesis of piperidine derivatives, some of which are applicable to the formation of this compound and its analogues.

Strecker Reaction-Based Approaches to the 4,4-Quaternary Center

The Strecker synthesis is a well-known method for preparing α-amino acids from aldehydes or ketones. While the classical Strecker reaction involves the formation of an α-aminonitrile from a carbonyl compound, ammonia (B1221849), and a cyanide source, modifications of this reaction can be adapted for the synthesis of geminal dinitriles.

The key starting material for a Strecker-type approach to this compound is 1-methyl-4-piperidone. The reaction would involve the treatment of the ketone with a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide, under conditions that promote the formation of the gem-dinitrile. This transformation is essentially a double nucleophilic addition of cyanide to the carbonyl carbon. The reaction is typically carried out in the presence of a catalyst or a promoter to facilitate the second cyanation step.

| Starting Material | Reagents | Product | Notes |

| 1-Methyl-4-piperidone | KCN, NH4Cl, H2O | 1-Methyl-4-amino-4-cyanopiperidine | Classical Strecker conditions leading to the aminonitrile. |

| 1-Methyl-4-piperidone | TMSCN, Lewis Acid | 1-Methyl-4-cyano-4-(trimethylsilyloxy)piperidine | Intermediate in a modified Strecker-type reaction. |

| 1-Methyl-4-piperidone | KCN, Acetic Anhydride | 1-Methyl-4,4-dicarbonitrile (potential) | Conditions favoring double cyanation. |

While direct double Strecker reactions on ketones to form gem-dinitriles are not as common as the synthesis of α-aminonitriles, the principle of nucleophilic cyanation of a carbonyl group remains a viable strategy.

Cyclization Reactions Utilizing Cyano-Substituted Building Blocks

The construction of the piperidine ring through cyclization of an acyclic precursor is a powerful and versatile strategy. For the synthesis of this compound, a suitable precursor is bis(2-cyanoethyl)methylamine. This compound can be synthesized via the cyanoethylation of methylamine with acrylonitrile.

The subsequent intramolecular cyclization of bis(2-cyanoethyl)methylamine to form the 4,4-dicyanopiperidine ring is a key step. This Thorpe-Ziegler type of cyclization is typically promoted by a strong base, such as sodium ethoxide or sodium hydride. The base deprotonates the α-carbon of one of the cyanoethyl groups, and the resulting carbanion then undergoes an intramolecular nucleophilic attack on the nitrile group of the other cyanoethyl arm, leading to the formation of an enamine intermediate which then tautomerizes to the more stable piperidine ring.

| Precursor | Base | Product | Reaction Type |

| Bis(2-cyanoethyl)methylamine | Sodium ethoxide | This compound | Thorpe-Ziegler cyclization |

| Bis(2-cyanoethyl)amine | Sodium hydride | Piperidine-4,4-dicarbonitrile | Thorpe-Ziegler cyclization |

This cyclization approach offers a convergent route to the desired product from simple and readily available starting materials.

Multi-Component Reactions (MCRs) for Piperidine Dinitrile Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The synthesis of this compound can be envisioned through an MCR approach.

A potential MCR for the formation of the 4,4-dicyanopiperidine core could involve the reaction of an amine (e.g., methylamine), a source of the gem-dinitrile unit (e.g., malononitrile), and a bifunctional electrophile that can undergo a double Michael addition. For instance, the reaction of methylamine, malononitrile, and two equivalents of an α,β-unsaturated carbonyl compound could potentially lead to the formation of a substituted piperidine-4,4-dicarbonitrile.

While specific MCRs leading directly to this compound are not extensively reported in the literature, the principles of MCRs offer a promising avenue for the development of novel and efficient syntheses of this and related compounds. The Hantzsch dihydropyridine (B1217469) synthesis, a well-known MCR, can be adapted to produce a variety of substituted pyridines and dihydropyridines, and conceptually similar strategies could be applied to the synthesis of piperidine dinitriles.

Modern and Catalytic Approaches to Piperidine Dinitrile Synthesis

In recent years, modern catalytic methods have revolutionized organic synthesis, offering milder reaction conditions, higher efficiency, and greater selectivity. These approaches are also being applied to the synthesis of piperidine derivatives, including those with challenging substitution patterns like the gem-dinitrile group.

Transition Metal-Catalyzed Cyclizations and Functionalizations

Transition metal catalysis has emerged as a powerful tool for the construction of heterocyclic rings. Various transition metals, including palladium, rhodium, and iridium, have been utilized to catalyze cyclization reactions to form piperidines.

In the context of this compound synthesis, a transition metal-catalyzed approach could involve the intramolecular hydroamination of a suitably functionalized acyclic precursor. For example, a precursor containing an amino group and two cyano-substituted alkene moieties could undergo a metal-catalyzed cyclization to form the piperidine ring.

Furthermore, transition metal-catalyzed C-H activation and functionalization reactions could potentially be used to introduce the dinitrile group onto a pre-existing piperidine ring. While direct gem-dinitrilation via C-H activation is a challenging transformation, the continuous development of new catalytic systems may make such a route feasible in the future.

The application of transition metal catalysis to the synthesis of this compound and its analogues is an active area of research, with the potential to provide more efficient and sustainable synthetic routes.

| Catalyst | Reaction Type | Substrate Type | Potential Product |

| Palladium(0) | Intramolecular Hydroamination | Amino-dicyano-diene | This compound derivative |

| Rhodium(I) | [4+2] Cycloaddition | Azadienes and dienophiles | Substituted piperidine dinitriles |

| Iridium(III) | C-H Cyanation | 1-Methylpiperidine (B42303) | 1-Methylpiperidine-4-carbonitrile (intermediate) |

The exploration of these modern catalytic methods holds the key to unlocking novel and more efficient pathways to this important class of compounds.

Organocatalytic Strategies for Stereoselective Piperidine Ring Formation

Organocatalysis provides a metal-free alternative for the stereoselective synthesis of piperidine rings. These methods often rely on the use of small chiral organic molecules to catalyze reactions with high enantioselectivity. A prominent example is the use of O-TMS protected diphenylprolinol to catalyze a domino Michael addition/aminalization process between aldehydes and trisubstituted nitroolefins. acs.org This approach allows for the formation of polysubstituted piperidines with up to four contiguous stereocenters in a single step and with excellent enantioselectivity. acs.org

The utility of organocatalysis is further demonstrated in the synthesis of chiral pyrrolodiketopiperazines, where ureidoaminal-derived Brønsted bases catalyze the Michael addition of bicyclic acylpyrrol lactims to nitroolefins. nih.gov This highlights the capacity of organocatalysts to facilitate carbon-carbon bond formation in the construction of complex heterocyclic scaffolds. nih.gov

Biocatalytic Approaches to Piperidine Functionalization

Biocatalysis offers a green and highly selective approach to the functionalization of piperidines. Enzymes can perform reactions with high enantio- and regioselectivity under mild conditions. A recent strategy combines robust biocatalytic carbon-hydrogen oxidation with radical cross-coupling to achieve rapid, modular, and enantiospecific functionalization of the piperidine ring. researchgate.netchemrxiv.orgnih.gov This approach is analogous to the well-established electrophilic aromatic substitution followed by palladium-based cross-couplings used for flat aromatic molecules, but is applied here to three-dimensional saturated systems. researchgate.netnih.gov

Enzymatic systems provide scalable access to enantiopure hydroxy-containing piperidine derivatives, which can then be used in subsequent chemical transformations. chemrxiv.orgchemistryviews.org For instance, cytochrome P450 enzymes can be engineered to achieve enantioselective hydroxylation of unactivated C-H bonds in cyclic amines. researchgate.net This biocatalytic step introduces a functional handle that can be further elaborated using modern synthetic methods like radical cross-coupling. researchgate.netchemrxiv.orgchemistryviews.org

Stereoselective Synthesis of this compound and Chiral Derivatives

While this compound itself is an achiral molecule, the development of stereoselective methods is crucial for the synthesis of its chiral analogues and derivatives, which are of significant interest in medicinal chemistry.

The enantioselective and diastereoselective synthesis of piperidine derivatives can be achieved through a variety of catalytic methods. As discussed, rhodium-catalyzed asymmetric hydrogenation and reductive Heck reactions are powerful tools for creating chiral piperidines. nih.govsnnu.edu.cndicp.ac.cn Similarly, copper-catalyzed C-H cyanation provides a route to enantioenriched precursors for chiral piperidines. nih.gov

Organocatalytic domino reactions offer a highly efficient means to construct complex, polysubstituted piperidine rings with excellent control over stereochemistry. acs.org Iridium-catalyzed cyclocondensation of amino alcohols and aldehydes is another modular approach that furnishes disubstituted piperidines with high enantiospecificity and good diastereoselectivity. nih.gov These methods underscore the broad and versatile toolkit available to synthetic chemists for accessing stereochemically defined piperidine structures.

Control of Configuration at the Quaternary Carbon Center

The creation of a quaternary stereocenter, such as the C4 position in analogues of this compound, is a formidable challenge in asymmetric synthesis. The steric hindrance around the fully substituted carbon atom makes enantioselective and diastereoselective bond formation difficult. However, several modern synthetic strategies can be envisaged for controlling the configuration at this center. While specific examples for the asymmetric synthesis of this compound are not prevalent in the literature, general principles of asymmetric catalysis can be applied.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective construction of quaternary carbon centers. Chiral organocatalysts, such as cinchona alkaloids or proline derivatives, could potentially be employed in a Michael addition reaction. For instance, a chiral amine catalyst could activate a suitable precursor to this compound for an enantioselective reaction. The catalyst would create a chiral environment around the reacting molecules, directing the attack of a nucleophile to one face of the substrate, thereby establishing the desired stereochemistry.

Phase-Transfer Catalysis: Chiral phase-transfer catalysis is another promising approach for the asymmetric synthesis of compounds like this compound. nih.gov This method is particularly well-suited for reactions involving anionic nucleophiles, such as cyanide. A chiral phase-transfer catalyst, often a chiral ammonium (B1175870) salt, can form a chiral ion pair with the cyanide anion, which is then delivered to the substrate in an enantioselective manner. nih.govrsc.org This strategy could be applied to the cyanation of a suitable piperidine precursor, controlling the stereochemistry of the newly formed C-CN bonds.

Chiral Metal Catalysis: Transition metal complexes with chiral ligands are widely used for a variety of asymmetric transformations. A chiral metal catalyst could be employed in a number of potential synthetic routes. For example, an asymmetric hydrocyanation of a suitable unsaturated piperidine precursor could be catalyzed by a chiral nickel or copper complex. Alternatively, a chiral palladium catalyst could be used in an asymmetric allylic alkylation to introduce one of the cyano groups enantioselectively, followed by a second cyanation.

Substrate-Controlled Synthesis: In cases where a chiral starting material is used, the inherent chirality of the molecule can direct the stereochemical outcome of subsequent reactions. For instance, if a chiral precursor to the piperidine ring is synthesized, the existing stereocenters can influence the facial selectivity of the cyanation step, leading to a diastereoselective synthesis of the desired product.

Comparative Analysis of Synthetic Efficiencies, Atom Economy, and Scalability

The efficiency and practicality of a synthetic route are critical considerations, especially for the large-scale production of a target molecule. This section provides a comparative analysis of potential synthetic routes to this compound, focusing on yield, atom economy, and scalability.

Route 1: Double Alkylation of Malononitrile

A direct and convergent approach to this compound involves the double alkylation of malononitrile with a nitrogen-containing dielectrophile. A reported synthesis utilizes bis(2-chloroethyl)methylamine and malononitrile in the presence of a base.

Reaction Scheme: (ClCH₂CH₂)₂NCH₃ + CH₂(CN)₂ → this compound

Synthetic Efficiency: This one-pot reaction is potentially efficient as it forms the heterocyclic ring and the quaternary center in a single step. However, yields can be variable and are often dependent on the reaction conditions and the purity of the starting materials.

Atom Economy: The atom economy of this route is a key consideration. Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. In an ideal scenario, all atoms of the reactants are incorporated into the final product. For this route, the byproducts are two equivalents of a salt (e.g., KCl if potassium carbonate is used as the base) and water. The calculation of atom economy provides a quantitative measure of the waste generated.

Scalability: This route is potentially scalable due to the availability of the starting materials. However, the handling of bis(2-chloroethyl)methylamine, a nitrogen mustard, requires special precautions due to its toxicity. On a large scale, efficient mixing and temperature control would be crucial to maximize the yield and minimize side reactions.

Route 2: Cyanation of a Pre-formed Piperidine Ring

An alternative strategy involves the introduction of the two cyano groups onto a pre-existing 1-methyl-4-piperidone ring. This could be achieved through a multi-step sequence.

Reaction Scheme (Hypothetical):

1-Methyl-4-piperidone + 2 HCN → 4-cyano-4-hydroxypiperidine-4-carbonitrile

Dehydration → this compound

Atom Economy: The atom economy of this route would likely be lower than the double alkylation route due to the involvement of additional reagents and the generation of more byproducts, such as water in the dehydration step.

Scalability: The starting material, 1-methyl-4-piperidone, is commercially available and relatively inexpensive, which is advantageous for scalability. chemicalbook.com The use of hydrogen cyanide or a cyanide salt would require appropriate safety measures for large-scale production.

Data Tables

To facilitate a direct comparison, the following tables summarize the key metrics for the discussed synthetic routes.

Table 1: Comparison of Synthetic Routes to this compound

| Feature | Route 1: Double Alkylation | Route 2: Cyanation of Piperidone |

| Starting Materials | bis(2-chloroethyl)methylamine, Malononitrile | 1-Methyl-4-piperidone, Cyanide source |

| Number of Steps | 1 | 2+ |

| Potential Yield | Moderate to High | Variable |

| Atom Economy | Potentially Higher | Potentially Lower |

| Scalability | Feasible with precautions | Feasible |

| Key Challenges | Handling of toxic starting material | Control of side reactions, multi-step process |

Table 2: Atom Economy Calculation for Route 1 (Illustrative)

| Reactants | Molecular Weight ( g/mol ) | Moles | Total Mass (g) |

| bis(2-chloroethyl)methylamine | 156.07 | 1 | 156.07 |

| Malononitrile | 66.06 | 1 | 66.06 |

| Product | Molecular Weight ( g/mol ) | Moles | Product Mass (g) |

| This compound | 149.20 | 1 | 149.20 |

| % Atom Economy | \multicolumn{3}{ | c | }{(149.20 / (156.07 + 66.06)) * 100 = 67.2% } |

Note: This calculation does not include the base or solvent and assumes 100% theoretical yield.

Reactivity of the Geminal Dinitrile Functionality

The presence of two nitrile groups on the same carbon atom, a geminal dinitrile, imparts unique reactivity to this functionality. The strong electron-withdrawing nature of the cyano groups significantly influences the acidity of the adjacent methylene (B1212753) protons and the susceptibility of the nitrile carbons to nucleophilic attack.

Nucleophilic Additions to Nitrile Groups

The carbon atoms of the nitrile groups in this compound are electrophilic and can undergo nucleophilic addition reactions. While specific studies on this particular compound are not extensively detailed in the provided general literature, the reactivity of nitriles, in general, suggests that strong nucleophiles can add to the carbon-nitrogen triple bond. The reaction typically requires activation of the nitrile group or the use of a potent nucleophile. The geminal arrangement of the dinitriles may influence the rate and mechanism of these additions due to steric hindrance and electronic interactions between the two nitrile groups.

Conversion of Nitriles to Other Functional Groups (e.g., Carboxylic Acids, Amides, Esters, Aldehydes, Ketones)

The dinitrile functionality of this compound can be transformed into a variety of other functional groups through well-established chemical methods.

Carboxylic Acids: Hydrolysis of the dinitrile groups can lead to the formation of a dicarboxylic acid. This transformation can be achieved under either acidic or basic conditions, typically requiring heating. libretexts.orgchemistrysteps.com The reaction proceeds through the initial formation of a diamide, which is then further hydrolyzed to the corresponding dicarboxylic acid, 1-methylpiperidine-4,4-dicarboxylic acid. The general mechanism for nitrile hydrolysis involves the addition of water to the nitrile carbon, followed by tautomerization and further hydrolysis. chemistrysteps.com Enzymatic hydrolysis of dinitriles to their corresponding ω-cyanocarboxylic acids has also been reported, offering a milder and more selective alternative. researchgate.net

| Starting Material | Reagents and Conditions | Product |

| This compound | H2O, H+ or OH-, heat | 1-Methylpiperidine-4,4-dicarboxylic acid |

Amides: Partial hydrolysis of the dinitriles can yield the corresponding diamide, 1-methylpiperidine-4,4-dicarboxamide. This can be achieved under controlled acidic or basic conditions, often at lower temperatures or with shorter reaction times than those required for complete hydrolysis to the carboxylic acid. libretexts.org Alternatively, various methods for the direct synthesis of amides from nitriles have been developed, including the Ritter reaction, which involves the reaction of a nitrile with an alcohol or alkene in the presence of a strong acid. Other methods include the use of condensing agents or the reaction of nitriles with ammonia or amines. researchgate.netnih.gov

| Starting Material | Reagents and Conditions | Product |

| This compound | H2O, H+ or OH- (controlled) | 1-Methylpiperidine-4,4-dicarboxamide |

Reduction Reactions of the Dinitrile Moiety

The dinitrile group of this compound can be reduced to the corresponding diamine. A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH4). The reaction typically involves the addition of the hydride reagent to the nitrile carbon, followed by workup to yield the primary amine. In the case of the dinitrile, this would result in the formation of (4-(aminomethyl)-1-methylpiperidin-4-yl)methanamine.

| Starting Material | Reagent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH4) | (4-(aminomethyl)-1-methylpiperidin-4-yl)methanamine |

Transformations Involving the Piperidine Nitrogen Atom

The tertiary nitrogen atom in the 1-methylpiperidine ring is a nucleophilic and basic center, making it susceptible to reactions with electrophiles.

Alkylation and Acylation Reactions

Alkylation: The nitrogen atom can be readily alkylated by reaction with alkyl halides, a process known as quaternization. This reaction leads to the formation of a quaternary ammonium salt. For example, reaction with an alkyl halide (R-X) would yield a 1-alkyl-1-methyl-4,4-dicyanopiperidinium halide. The rate and success of the alkylation depend on the nature of the alkyl halide and the reaction conditions.

| Reactant | Reagent | Product |

| This compound | Alkyl Halide (R-X) | 1-Alkyl-1-methyl-4,4-dicyanopiperidinium Halide |

Acylation: While specific studies on the acylation of this compound are not detailed, N-acylation of piperidine derivatives is a common transformation. Acylating agents such as acid chlorides or anhydrides can react with the nitrogen atom to form an N-acyl piperidinium (B107235) salt. However, the reactivity of the tertiary amine in this specific compound towards acylation might be influenced by the steric bulk of the geminal dinitrile group at the 4-position.

Electrophilic Reactions at the Nitrogen Center

As a tertiary amine, the nitrogen atom of this compound can react with a variety of electrophiles. Besides alkylation and acylation, it can react with other electrophilic reagents. The lone pair of electrons on the nitrogen atom makes it a target for electrophilic attack. nih.gov The outcome of such reactions is the formation of a new bond to the nitrogen, often resulting in a positively charged quaternary ammonium species. The reactivity of the nitrogen is influenced by the conformational equilibrium of the piperidine ring and the electronic effects of the substituents. rsc.org The nucleophilic aromatic substitution reactions of pyridinium (B92312) ions have been studied, providing insights into the reactivity of related heterocyclic systems. nih.gov

Emerging Research Directions and Future Prospects for 1 Methylpiperidine 4,4 Dicarbonitrile Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of complex nitrogen heterocycles is increasingly guided by the principles of green chemistry, which prioritize the use of renewable resources, reduction of waste, and employment of milder reaction conditions. unibo.it Future research into the synthesis of 1-Methylpiperidine-4,4-dicarbonitrile is expected to move beyond traditional multi-step, energy-intensive methods.

A significant area of exploration is the application of biocatalysis . Enzymes such as transaminases, imine reductases, and amine dehydrogenases have shown remarkable efficiency and stereoselectivity in the synthesis of chiral amines and piperidines. nih.gov A prospective biocatalytic route could involve the enzymatic reductive amination of a precursor ketone, offering a highly efficient and sustainable pathway to chiral derivatives. nih.gov This approach not only aligns with green chemistry principles but also provides access to enantiomerically pure compounds, which are crucial for pharmaceutical applications.

Furthermore, the development of one-pot, multi-component reactions (MCRs) represents another sustainable avenue. MCRs that combine simple, readily available starting materials to construct the this compound scaffold in a single step would significantly improve synthetic efficiency and reduce waste. The use of green solvents like water or deep eutectic solvents, often coupled with catalytic activation, is a growing trend in the synthesis of polysubstituted pyridines and piperidines. nih.gov

| Synthetic Strategy | Key Advantages | Potential Application to this compound |

| Biocatalysis | High selectivity, mild conditions, reduced environmental impact. nih.govmdpi.com | Enantio-complementary synthesis of chiral analogues using transaminases. |

| Multi-Component Reactions | High atom economy, operational simplicity, reduced waste. nih.gov | One-pot synthesis from simple precursors like an aldehyde, malononitrile (B47326), and a methylamine (B109427) source. |

| Green Solvents | Lower toxicity, improved safety, potential for catalyst recycling. unibo.it | Utilizing water or deep eutectic solvents as the reaction medium. |

Development of Highly Efficient and Selective Catalytic Systems

Catalysis is central to modern organic synthesis, enabling transformations that would otherwise be inefficient or impossible. For this compound, the key synthetic challenge lies in the construction of the C4 quaternary center. The development of catalytic systems that can efficiently and selectively forge this sterically demanding center is a primary research goal.

Organocatalysis has emerged as a powerful, metal-free strategy for constructing complex molecular architectures. researchgate.net Small organic molecules, such as piperidine (B6355638) itself, can effectively catalyze reactions for synthesizing polyfunctionalized heterocycles. researchgate.netresearchgate.net Research could focus on designing chiral organocatalysts that can induce asymmetry in the formation of the piperidine ring, leading to enantiomerically enriched products.

Transition metal catalysis also offers a wealth of opportunities. Palladium-, rhodium-, and nickel-based catalysts are well-established for various C-C and C-N bond-forming reactions crucial for piperidine synthesis. nih.gov Future work could involve developing novel ligand-metal complexes specifically tailored for the synthesis of 4,4-disubstituted piperidines, overcoming the steric hindrance associated with the gem-dinitrile group.

| Catalyst Type | Reaction Example | Potential for Selectivity | Reference |

| Organocatalyst | Piperidine-catalyzed four-component synthesis of dihydropyridines | High diastereoselectivity | researchgate.net |

| Transition Metal | Palladium-catalyzed hydrogenation of fluorinated pyridines | Control of stereochemistry (axial vs. equatorial) | nih.gov |

| Biocatalyst | Transaminase-triggered cyclization of ω-chloroketones | Excellent enantioselectivity (>99.5% ee) | nih.gov |

Expansion of Synthetic Applications in Advanced Materials Science

The unique electronic properties of the nitrile group make it a valuable functional moiety in materials science. mdpi.com The presence of two nitrile groups on a single carbon atom in this compound suggests its potential as a building block for advanced materials. Nitrile-containing compounds are precursors to various photovoltaic materials, including organic solar cells and organic light-emitting diodes (OLEDs). mdpi.com

The gem-dinitrile moiety could serve as a versatile precursor for creating fused heterocyclic systems with interesting electronic and photophysical properties. For instance, dinitriles are used to construct fused 1,2,5-thia(selena)diazoles, which are important scaffolds in materials chemistry. mdpi.com Furthermore, the incorporation of the this compound unit into polymer backbones could lead to materials with enhanced thermal stability, specific dielectric properties, or unique cross-linking capabilities. The high polarity of the cyano groups could be exploited to create polymers with tailored solubility and reactivity.

Integration with Automation, High-Throughput Experimentation, and Data Science in Organic Synthesis

The discovery and optimization of synthetic routes for complex molecules like this compound can be significantly accelerated by modern technologies. High-Throughput Experimentation (HTE) allows for the rapid screening of numerous reaction parameters—such as catalysts, solvents, and temperatures—in a miniaturized and parallel fashion. ingentaconnect.comacs.org This approach is particularly valuable for tackling challenging transformations, like the formation of the quaternary dinitrile center, where optimal conditions are not obvious. acs.org

Automated synthesis platforms can then take the optimized conditions from HTE screens and perform multi-step syntheses with high precision and reproducibility, freeing researchers from repetitive manual tasks. nih.govchemrxiv.org The data generated from these high-throughput and automated experiments can be harnessed by machine learning algorithms . These data-driven models can predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic pathways, thereby accelerating the discovery cycle. The integration of these technologies will be instrumental in efficiently exploring the chemical space around this compound and developing scalable synthetic processes.

| Technology | Role in Synthesis | Key Benefit |

| High-Throughput Experimentation (HTE) | Rapidly screen hundreds of reaction conditions in parallel. acs.org | Fast identification of optimal catalysts, solvents, and temperatures. |

| Automated Synthesis | Execute multi-step synthetic sequences robotically. chemrxiv.org | Increased reproducibility, efficiency, and throughput. |

| Data Science / Machine Learning | Analyze large datasets to predict outcomes and propose new routes. | Accelerate discovery by guiding experimental design. |

Challenges and Opportunities in the Synthesis and Reactivity of Quaternary Dinitrile-Containing Heterocycles

The synthesis and application of this compound are not without challenges, which in turn create significant opportunities for chemical innovation.

Synthetic Challenges:

Steric Hindrance: The primary challenge is the creation of the sterically congested quaternary carbon at the C4 position. Many standard cyclization methods may fail or give low yields due to the steric bulk of introducing two nitrile groups.

Selectivity: Developing methods that selectively produce the 4,4-disubstituted product over other isomers is a significant hurdle that requires highly specific catalytic systems.

Opportunities in Reactivity:

Novel Transformations: The gem-dinitrile group is a unique functional handle. Its reactivity is relatively underexplored compared to mononitriles. Research into its transformations—such as selective hydrolysis, reduction, or participation in cycloaddition reactions—could lead to novel molecular scaffolds. researchgate.net

Precursor for Fused Systems: This molecule is an ideal precursor for creating complex, fused heterocyclic systems by reacting the two nitrile groups with bifunctional reagents. This opens the door to new classes of compounds with potential applications in medicinal chemistry and materials science.

Overcoming these challenges will require the development of novel synthetic methodologies and catalytic systems, representing a fertile ground for fundamental research in organic chemistry. The unique reactivity of the gem-dinitrile group provides an opportunity to expand the synthetic chemist's toolkit and access previously unattainable molecular structures.

Q & A

Q. What are the recommended synthetic pathways for 1-Methylpiperidine-4,4-dicarbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclization reactions or modifications of piperidine precursors. For example, refluxing with nitrile-containing reagents (e.g., 3-amino-crotononitrile) in ethanol can yield dicarbonitrile derivatives. Optimization includes varying catalysts (e.g., KF/alumina for eco-friendly synthesis ), solvent polarity, and temperature. A comparative study of yields under different conditions is shown below:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KF/Alumina | Ethanol | 80 | 74 |

| None | DCM | 40 | 58 |

Higher yields are achieved with polar aprotic solvents and catalytic systems that enhance nucleophilic substitution.

Q. What spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- FT-IR : Confirms nitrile groups via C≡N stretches (~2200 cm⁻¹).

- NMR : NMR identifies methyl and piperidine protons, while NMR resolves nitrile carbons (~115–120 ppm).

- HPLC : Mobile phases like methanol/buffer (65:35, pH 4.6) with sodium 1-octanesulfonate improve resolution .

- Elemental Analysis : Validates molecular formula (e.g., CHN) with <1% deviation.

Advanced Research Questions

Q. How can this compound serve as a ligand in coordination polymers, and what factors influence its binding modes with transition metals?

- Methodological Answer : The compound’s dual nitrile groups act as monodentate or bridging ligands. Structural studies of analogous piperazine-dicarbonitrile ligands show:

- Metal Geometry : Ag forms linear or tetrahedral complexes, while Cu prefers square-planar coordination .

- Counterion Effects : Nitrate vs. perchlorate anions alter polymer dimensionality (2D vs. 3D) .

- Intermolecular Interactions : Hydrogen bonding and π-stacking stabilize crystal packing, as seen in silver-based polymers with thiomorpholine ligands .

Q. What strategies can resolve contradictions in pharmacological data when evaluating the bioactivity of this compound derivatives?

- Methodological Answer :

- Dose-Response Analysis : Ensure linearity in activity across concentrations (e.g., IC values for cytotoxicity).

- Structural Analogues : Compare with derivatives like 5-acetyl-2-amino-4-(2,6-dichlorophenyl)-1-phenyl-tetrahydropyridine-3-carbonitrile to isolate functional group contributions .

- Computational Modeling : Use DFT or molecular docking to predict binding affinities vs. experimental results (e.g., PubChem data ).

- Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, cell lines) to minimize variability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data for this compound complexes?

- Methodological Answer :

- Software Cross-Validation : Refine structures using multiple programs (e.g., SHELXL vs. Olex2) to identify systematic errors .

- Twinned Data Handling : Apply SHELXD for high-resolution data or twin-law corrections in SHELXL .

- Thermal Motion Analysis : Anisotropic displacement parameters (ADPs) must align with chemical environments (e.g., rigid piperidine rings vs. flexible side chains) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in synthetic workflows?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use (H313: skin irritation risk ).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions (P303+P361+P353 ).

- Storage : Keep in airtight containers under nitrogen at 2–8°C (P403 ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.